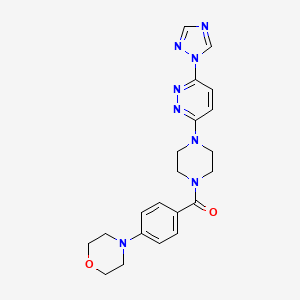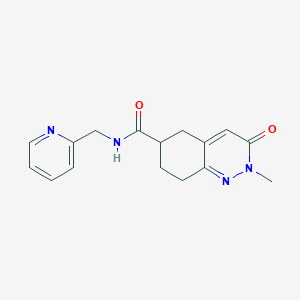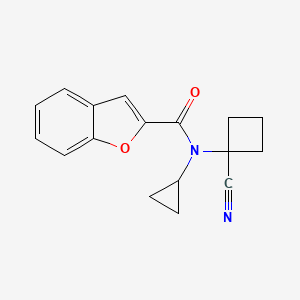
N-Cyclopentyl-3-(triazol-2-yl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopentyl-3-(triazol-2-yl)azetidine-1-carboxamide is a synthetic compound with the molecular formula C11H17N5O. It is part of the azetidine family, which is known for its four-membered nitrogen-containing ring structure.
Preparation Methods
The synthesis of N-Cyclopentyl-3-(triazol-2-yl)azetidine-1-carboxamide typically involves multiple steps, starting with the preparation of the azetidine ring. One common method includes the cyclization of appropriate precursors under controlled conditions. The triazole moiety is introduced through a click chemistry reaction, which is known for its efficiency and selectivity. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
N-Cyclopentyl-3-(triazol-2-yl)azetidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
N-Cyclopentyl-3-(triazol-2-yl)azetidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: It shows promise as a therapeutic agent, particularly in targeting proteins involved in cancer pathways.
Industry: The compound’s unique structure makes it useful in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of N-Cyclopentyl-3-(triazol-2-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets, such as proteins involved in signal transduction pathways. It may inhibit the activity of these proteins by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes that are critical for the survival and proliferation of cancer cells .
Comparison with Similar Compounds
N-Cyclopentyl-3-(triazol-2-yl)azetidine-1-carboxamide can be compared with other azetidine derivatives, such as:
N-Cyclopentyl-3-(triazol-2-yl)azetidine-2-carboxamide: Similar in structure but with different substitution patterns, leading to variations in biological activity.
N-Cyclopentyl-3-(triazol-2-yl)azetidine-1-sulfonamide: Contains a sulfonamide group, which may confer different chemical properties and reactivity.
N-Cyclopentyl-3-(triazol-2-yl)azetidine-1-phosphonate: Incorporates a phosphonate group, potentially altering its interaction with biological targets. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-cyclopentyl-3-(triazol-2-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O/c17-11(14-9-3-1-2-4-9)15-7-10(8-15)16-12-5-6-13-16/h5-6,9-10H,1-4,7-8H2,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEJWWHISACIMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CC(C2)N3N=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-ethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2356571.png)


![N3,N8-bis(3-hydroxypropyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide](/img/structure/B2356574.png)






![Propan-2-yl 3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2356589.png)
![8-(4-Benzylpiperidin-1-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-3-methylpurine-2,6-dione](/img/structure/B2356590.png)

![1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2356592.png)
